

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylthiazole-4-carboxylic acid**

Cat. No.: **B1326560**

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Disclaimer: The information provided herein is based on established chemical principles and data from structurally related compounds, intended for research and development purposes. Direct experimental data for **2-Ethylthiazole-4-carboxylic acid** is not widely available in public literature, and thus some properties are extrapolated.

Introduction

Thiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile chemical properties. The thiazole ring is a key structural motif in numerous FDA-approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.^[1] **2-Ethylthiazole-4-carboxylic acid** is a member of this important class of heterocyclic compounds. This document provides a comprehensive technical overview of its structure, probable synthesis, predicted properties, and potential applications, tailored for professionals in drug development and chemical research.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for **2-Ethylthiazole-4-carboxylic acid** is not readily found in major chemical databases, its molecular structure can be definitively established from its IUPAC name.

Structure:

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Ethyl-1,3-thiazole-4-carboxylic acid
Molecular Formula	C ₆ H ₇ NO ₂ S
Molecular Weight	157.19 g/mol
SMILES	CCC1=NC(=CS1)C(=O)O
InChI Key	(Predicted)

Physicochemical Properties (Predicted)

The physicochemical properties of **2-Ethylthiazole-4-carboxylic acid** are predicted based on its close structural analog, 2-Methylthiazole-4-carboxylic acid (CAS: 35272-15-2).[\[2\]](#) These values should be considered estimates pending experimental verification.

Table 2: Predicted Physicochemical Data

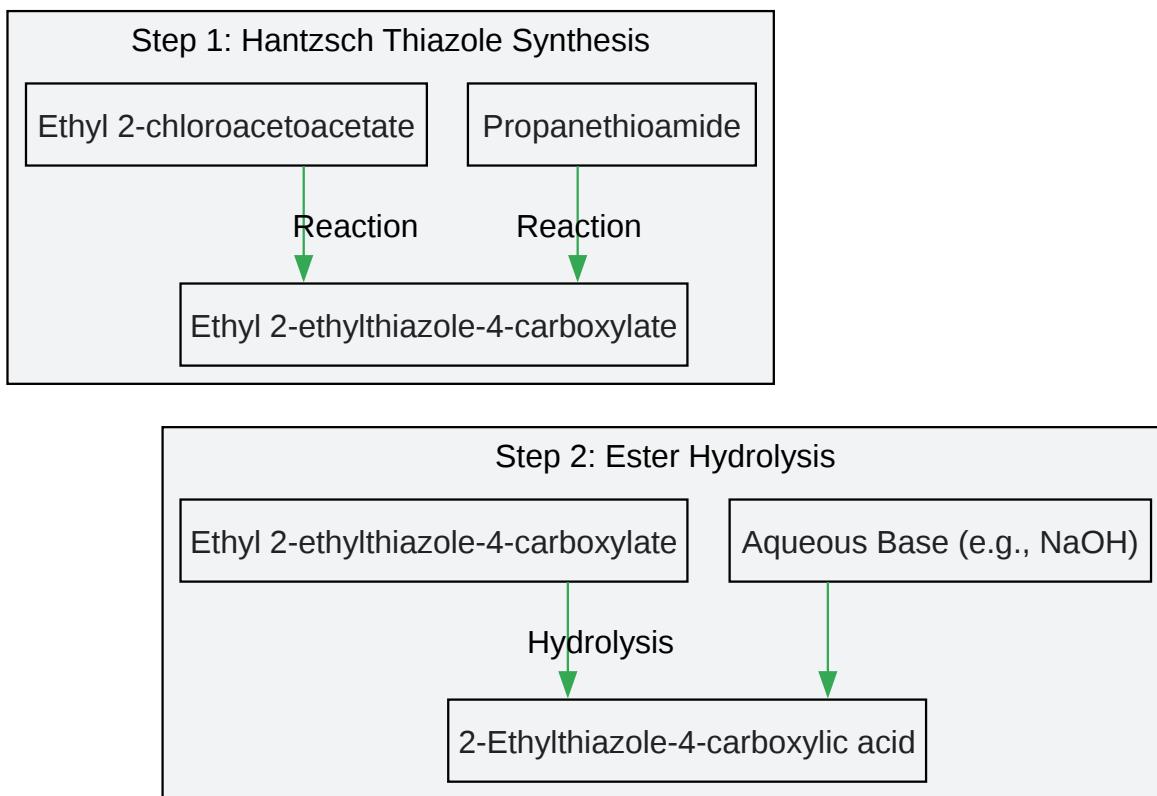
Property	Predicted Value	Reference Analog Data (2-Methylthiazole-4-carboxylic acid)
Appearance	White to off-white solid	Solid (white or off-white) [2]
Melting Point	~135-145 °C	145-150 °C
Boiling Point	Decomposes before boiling	Decomposes before boiling [2]
Solubility	Slightly soluble in water; soluble in organic solvents like DMSO and ethanol.	Slightly soluble in water [2]
pKa	~3.6 (for the carboxylic acid group)	~3.7 [2]

Synthesis and Manufacturing

The synthesis of **2-Ethylthiazole-4-carboxylic acid** can be achieved through a multi-step process, most commonly involving the Hantzsch thiazole synthesis, followed by hydrolysis.^[3] ^[4] This method is a cornerstone of thiazole chemistry, reacting an α -haloketone with a thioamide.

Proposed Synthesis Workflow

The logical workflow for the synthesis is outlined below. It begins with the formation of the ethyl ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid.



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Caption: Proposed two-step synthesis of **2-Ethylthiazole-4-carboxylic acid**.

Experimental Protocols

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanethioamide (1.0 equivalent) and absolute ethanol.
- Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred solution.
- Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
- Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- Reaction Setup: Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
- Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 equivalents, e.g., 10% w/v) to the flask.^[5]
- Reaction Conditions: Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).^[5]
- Work-up: Cool the reaction mixture in an ice bath.
- Acidification: Carefully acidify the solution to a pH of approximately 3 using dilute hydrochloric acid. A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, **2-Ethylthiazole-4-carboxylic acid**.
^[5]

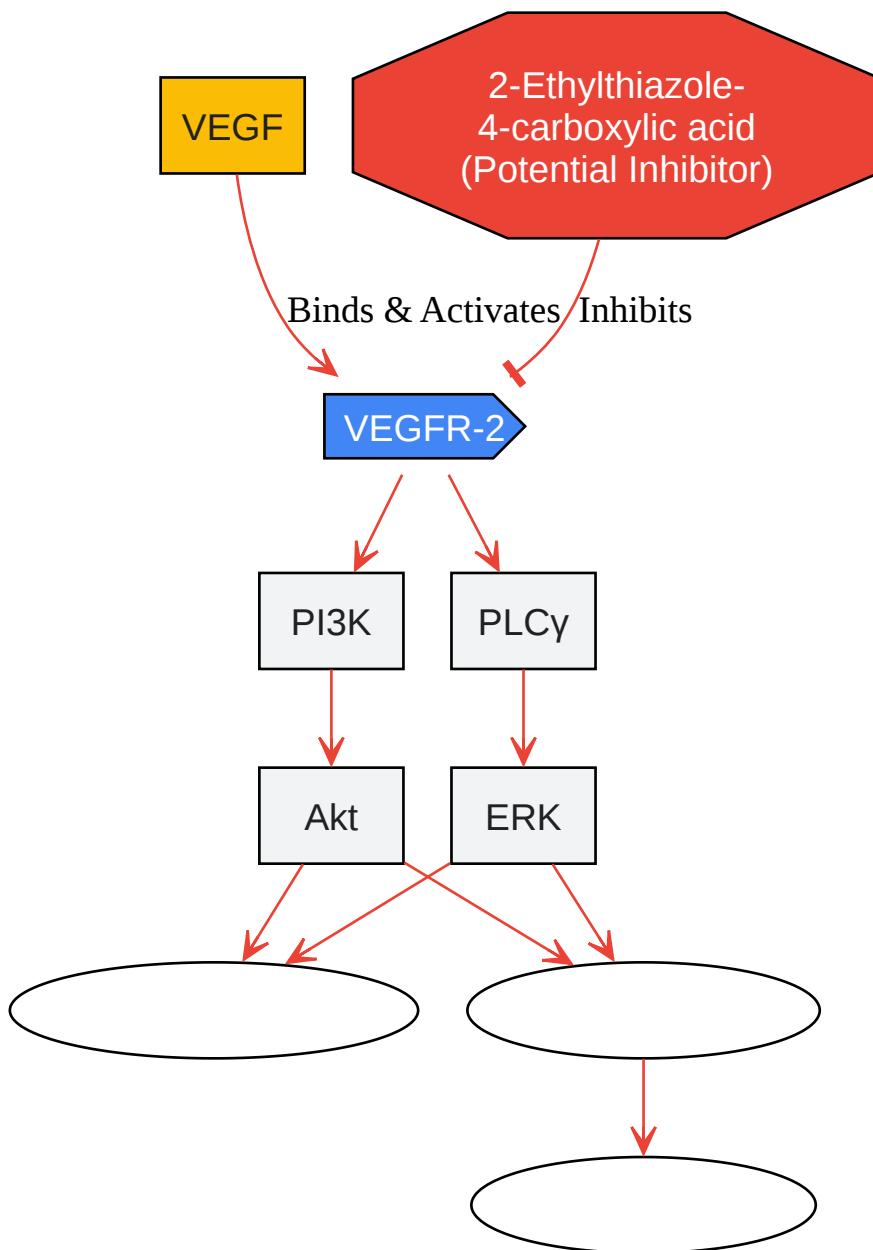
Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a vast array of pharmacological activities, making them privileged scaffolds in drug discovery.^{[6][7]} The applications listed below are based on activities observed in structurally similar thiazole-4-carboxylic acid derivatives.

- **Anticancer Agents:** Many thiazole derivatives have been investigated as potential anticancer agents.^{[8][9]} They have been shown to target various signaling pathways involved in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[8] The inhibition of such pathways can disrupt tumor angiogenesis and proliferation.
- **Antimicrobial and Antifungal Agents:** The thiazole nucleus is a component of several antimicrobial and antifungal drugs.^{[10][11]} Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated significant fungicidal activity against various plant pathogens.^{[10][11]}
- **Anti-inflammatory Activity:** Certain thiazole-containing compounds are used as non-steroidal anti-inflammatory drugs (NSAIDs).^[1]
- **Agrochemicals:** Beyond pharmaceutical applications, thiazole derivatives are used in agriculture as fungicides, herbicides, and plant growth regulators.^[12]

Potential Signaling Pathway Involvement: VEGFR-2 Inhibition

Several studies on thiazole derivatives have highlighted their role as inhibitors of key kinases in oncogenic signaling pathways. For instance, certain thiazole compounds have been identified as potent inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis pathway, which is essential for tumor growth and metastasis.^[8]



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Caption: Potential inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion

2-Ethylthiazole-4-carboxylic acid, as a member of the pharmacologically significant thiazole family, holds considerable potential for applications in drug discovery and materials science. While direct experimental data is limited, its synthesis is feasible through established methods like the Hantzsch synthesis. Its predicted physicochemical properties and the known biological

activities of its analogs suggest it could be a valuable building block for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound to fully explore its potential.

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